4-NSA finds use in analytical chemistry as a primary standard for acid-base titrations. This is due to its high purity, well-defined structure, and relatively strong acidity. When dissolved in water, it releases a proton (H+) and acts as an acid. The endpoint of the titration can be easily detected using various methods, allowing for accurate determination of the concentration of unknown base solutions. Source: US National Library of Medicine, National Institutes of Health: )
4-Nitrosalicylic acid is a yellow crystalline solid characterized by the presence of both a nitro group and a carboxylic acid functional group. Its chemical formula is C₇H₅N₁O₅, and it has a molecular weight of 183.12 g/mol. This compound is known for its role as a metabolite in various biological systems, particularly in the degradation pathways of certain nitroaromatic compounds .
The biological activity of 4-nitrosalicylic acid includes its role as a metabolite in the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter strains. It has been noted for its potential toxicity, as it is harmful if swallowed and can cause skin irritation . Furthermore, its interaction with various biological systems makes it a compound of interest in toxicological studies.
Several synthesis methods have been developed for 4-nitrosalicylic acid:
4-Nitrosalicylic acid finds applications in various fields:
Studies on the interactions of 4-nitrosalicylic acid with other compounds reveal its potential effects on biochemical pathways. For instance, its interaction with reducing sugars forms colored complexes that are useful for quantitative analysis. Additionally, research indicates that it may influence microbial metabolic pathways, affecting the degradation rates of nitroaromatic pollutants .
Several compounds share structural similarities with 4-nitrosalicylic acid, including:
Compound | Structure | Unique Features |
---|---|---|
4-Nitrosalicylic Acid | Nitro at para position | Metabolite in degradation pathways |
Salicylic Acid | Hydroxy and carboxylic groups | Commonly used in pharmaceuticals |
5-Nitrosalicylic Acid | Nitro at meta position | Different reactivity profile |
2-Nitrosalicylic Acid | Nitro at ortho position | Less studied; different biological activity |
The uniqueness of 4-nitrosalicylic acid lies in its specific positioning of functional groups and its role as a significant metabolite in environmental biochemistry, distinguishing it from other similar compounds.
Irritant